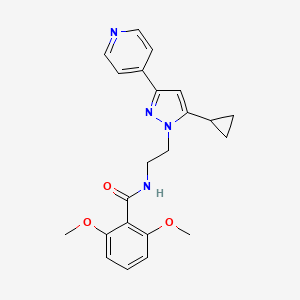
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- A pyrazole ring which is known for its role in various biological activities.
- A pyridine moiety that contributes to its pharmacological profile.
- A dimethoxybenzamide group which enhances its interaction with biological targets.
Molecular Formula: C21H22N4O3
This compound primarily acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition is crucial as it minimizes the gastrointestinal side effects commonly associated with non-selective COX inhibitors. The compound's interaction with TRPM8 channels also suggests potential applications in pain management, particularly in conditions associated with cold stimuli and neuropathic pain .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects through its COX-2 inhibition. This mechanism is particularly beneficial for treating inflammatory diseases such as:
- Arthritis
- Osteoarthritis
- Other chronic inflammatory disorders
Pain Modulation
In addition to its anti-inflammatory properties, this compound has been linked with pain modulation due to its antagonistic action on TRPM8 channels. This characteristic indicates its potential use in managing various pain syndromes, including:
- Neuropathic pain
- Pain related to cold stimuli
Comparative Analysis with Other Compounds
The following table compares this compound with other known anti-inflammatory agents:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Celecoxib | Contains a sulfonamide group | Selective COX-2 inhibitor |
| Fenamates | Contains an aromatic ring | Non-selective COX inhibitor |
| N-(4,4'-Dibromo-biphenyl) | Contains biphenyl structure | Antitumor activity |
| N-(2-(5-cyclopropyl... | Pyrazole and pyridine rings; dimethoxy group | Selective COX-2 inhibitor |
Case Studies and Research Findings
Recent studies have provided insights into the pharmacodynamics of this compound:
- In vitro Studies : Laboratory tests indicate that this compound exhibits high selectivity for COX-2 over COX-1, significantly reducing the risk of gastrointestinal complications.
- Animal Models : In animal models of inflammation, this compound demonstrated a marked reduction in inflammatory markers and pain behaviors, suggesting its efficacy in vivo .
- Clinical Implications : The potential applications of this compound extend beyond inflammation to include analgesic properties that could benefit patients suffering from chronic pain conditions .
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-4-3-5-20(29-2)21(19)22(27)24-12-13-26-18(16-6-7-16)14-17(25-26)15-8-10-23-11-9-15/h3-5,8-11,14,16H,6-7,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKSEGNCWQNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













